molecular formula C21H17Cl2NOS B12629733 Methanone,(3,4-dichlorophenyl)[6,7-dihydro-4-(4-Methylphenyl)thieno[3,2-c]pyridin-5(4H)-yl]-

Methanone,(3,4-dichlorophenyl)[6,7-dihydro-4-(4-Methylphenyl)thieno[3,2-c]pyridin-5(4H)-yl]-

Cat. No.: B12629733
M. Wt: 402.3 g/mol
InChI Key: RIUVNDALKDHTOD-UHFFFAOYSA-N
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Description

Methanone, (3,4-dichlorophenyl)[6,7-dihydro-4-(4-Methylphenyl)thieno[3,2-c]pyridin-5(4H)-yl]- is a complex organic compound that belongs to the class of thienopyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (3,4-dichlorophenyl)[6,7-dihydro-4-(4-Methylphenyl)thieno[3,2-c]pyridin-5(4H)-yl]- typically involves the cyclization of thiophene derivatives. One common method involves heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene produces β-keto amides, which can be cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

Methanone, (3,4-dichlorophenyl)[6,7-dihydro-4-(4-Methylphenyl)thieno[3,2-c]pyridin-5(4H)-yl]- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers.

Scientific Research Applications

Methanone, (3,4-dichlorophenyl)[6,7-dihydro-4-(4-Methylphenyl)thieno[3,2-c]pyridin-5(4H)-yl]- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methanone, (3,4-dichlorophenyl)[6,7-dihydro-4-(4-Methylphenyl)thieno[3,2-c]pyridin-5(4H)-yl]- involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanone, (3,4-dichlorophenyl)[6,7-dihydro-4-(4-Methylphenyl)thieno[3,2-c]pyridin-5(4H)-yl]- is unique due to its specific substitution pattern and the presence of both dichlorophenyl and methylphenyl groups. This unique structure contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C21H17Cl2NOS

Molecular Weight

402.3 g/mol

IUPAC Name

(3,4-dichlorophenyl)-[4-(4-methylphenyl)-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]methanone

InChI

InChI=1S/C21H17Cl2NOS/c1-13-2-4-14(5-3-13)20-16-9-11-26-19(16)8-10-24(20)21(25)15-6-7-17(22)18(23)12-15/h2-7,9,11-12,20H,8,10H2,1H3

InChI Key

RIUVNDALKDHTOD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(CCN2C(=O)C4=CC(=C(C=C4)Cl)Cl)SC=C3

Origin of Product

United States

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